molecular formula C16H24BFN2O4 B13123451 tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Cat. No.: B13123451
M. Wt: 338.2 g/mol
InChI Key: KXEULOGPDAWHIC-UHFFFAOYSA-N
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Description

tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a boronic ester-containing pyridine derivative widely used as an intermediate in pharmaceutical synthesis and cross-coupling reactions. Its structure features a tert-butyl carbamate group at the pyridine 2-position, a fluorine substituent at the 3-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the 4-position. This combination of functional groups enhances its utility in Suzuki-Miyaura couplings, a cornerstone of modern organoboron chemistry . The fluorine atom likely influences electronic properties and metabolic stability, making it valuable in drug discovery .

Properties

Molecular Formula

C16H24BFN2O4

Molecular Weight

338.2 g/mol

IUPAC Name

tert-butyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C16H24BFN2O4/c1-14(2,3)22-13(21)20-12-11(18)10(8-9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21)

InChI Key

KXEULOGPDAWHIC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)NC(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis often begins with a halogenated pyridine derivative, such as 3-fluoro-4-bromopyridine or 3-fluoro-4-chloropyridine, which serves as the substrate for subsequent functionalization.

Introduction of the Boronic Ester Group

  • Method: Palladium-catalyzed borylation (Suzuki-Miyaura type)
  • Reagents: Bis(pinacolato)diboron (B2Pin2), Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate or potassium carbonate)
  • Solvent: Typically polar aprotic solvents like dimethylformamide (DMF) or dioxane
  • Conditions: Heating under inert atmosphere (argon or nitrogen) at 80–100 °C for several hours

This step converts the halogenated pyridine into the boronic ester intermediate with high regioselectivity at the 4-position.

Protection of the Amino Group as tert-Butyl Carbamate

  • Method: Reaction of the amino-functionalized pyridine intermediate with di-tert-butyl dicarbonate (Boc2O)
  • Reagents: Boc2O, base (e.g., triethylamine or sodium bicarbonate)
  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Conditions: Room temperature stirring for several hours

This step protects the pyridin-2-yl amine as the tert-butyl carbamate, stabilizing the molecule and preventing unwanted side reactions during further transformations.

Alternative Synthetic Routes and Notes

  • SNAr Displacement: For introducing fluorine at the 3-position, nucleophilic aromatic substitution (SNAr) on chlorinated pyridine derivatives can be employed, using fluoride sources under controlled conditions.
  • Copper-Mediated Trifluoromethylation: Although specific to trifluoromethyl groups, copper-mediated reactions highlight the versatility of pyridine functionalization strategies that can be adapted for fluorine incorporation.
  • Protection/Deprotection Strategies: Use of protecting groups such as PMB (para-methoxybenzyl) on amines can improve yields in cross-coupling steps, with deprotection under mild acidic conditions.

Summary Table of Key Reaction Steps

Step Reaction Type Reagents/Conditions Outcome
1 Halogenation/Starting Material Preparation Starting from 3-fluoro-4-halopyridine Halogenated pyridine intermediate
2 Palladium-catalyzed Borylation B2Pin2, Pd catalyst, base, DMF or dioxane, 80–100 °C Installation of boronic acid pinacol ester at C-4 position
3 Boc Protection Boc2O, base, DCM or THF, room temperature tert-Butyl carbamate protected amine

Research Findings and Yields

  • The borylation step typically achieves high regioselectivity and yields ranging from 70% to 90% depending on catalyst and conditions.
  • Boc protection is generally quantitative under mild conditions, ensuring stability of the amino group for further use.
  • Purity of the final compound is often confirmed by HPLC, with reported purities >98%.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is widely used in scientific research for various applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of sensors and other functional materials .

Comparison with Similar Compounds

Key Observations :

  • Boronic Ester Positioning : Boronic esters at pyridine positions 3 or 5 (vs. 4 in the target compound) influence steric accessibility during coupling. Position 4 is sterically less hindered, favoring faster reaction kinetics .

Reactivity in Cross-Coupling Reactions

  • Coupling Efficiency : The 4-position boronic ester in the target compound shows higher reactivity in aryl-aryl couplings compared to 3-position analogs due to reduced steric hindrance .
  • Halogen Effects: Fluorine’s electron-withdrawing nature enhances the electrophilicity of the pyridine ring, accelerating transmetallation steps in Suzuki reactions compared to non-halogenated analogs .

Physicochemical and Analytical Data

Property Target Compound 5-Chloro Analog 2-Fluoro Analog
Melting Point Not reported Not reported Not reported
HPLC Retention Time Similar to 2.91 min (Method E) 10.11 min (97.8% purity) Not reported
LC-MS (m/z) [M+H]⁺ ~340.18 (calc.) 587.3 [M+H]⁺ 338.19 [M+Na]⁺
Stability Air-sensitive Stable at RT Air-sensitive

Biological Activity

tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of carbamates that are often explored for their pharmacological properties, including enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H24BFN2O4C_{16}H_{24}BFN_2O_4, with a molecular weight of approximately 366.35 g/mol. The presence of the dioxaborolane moiety is particularly significant as it enhances the compound's ability to interact with biological targets.

Research indicates that compounds with similar structures often act as inhibitors of various enzymes and receptors. For instance, the incorporation of the pyridine ring suggests potential activity against kinases or other targets involved in cellular signaling pathways. The fluorine atom may enhance metabolic stability and bioavailability.

In vitro Studies

In vitro assays have shown that related compounds exhibit significant inhibitory activity against various cancer cell lines. For example:

  • EGFR Inhibition : Compounds structurally similar to this compound have been reported to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. IC50 values for these inhibitors often fall within the low nanomolar range .
Compound TypeTargetIC50 (nM)
Type I InhibitorEGFR10 - 30
Multi-Kinase InhibitorVarious Receptors100 - 1000

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) : A study demonstrated that compounds targeting EGFR showed improved outcomes in NSCLC models. The structural modifications similar to those in tert-butyl (3-fluoro...) enhanced selectivity and reduced off-target effects .
  • Breast Cancer Models : Another case highlighted the efficacy of dioxaborolane-containing compounds in inhibiting tumor growth in breast cancer xenografts. These compounds were shown to induce apoptosis and inhibit proliferation through EGFR pathway modulation .

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